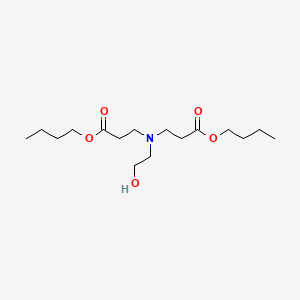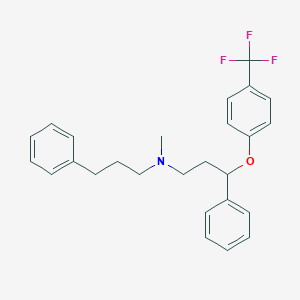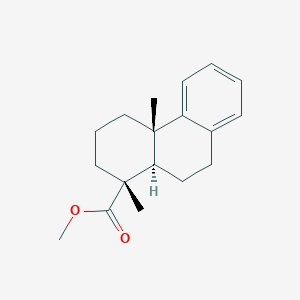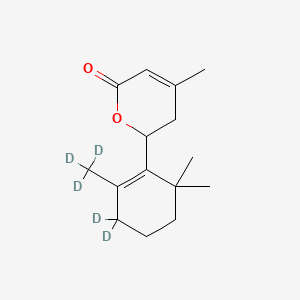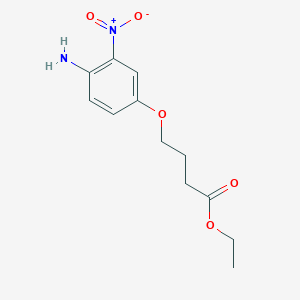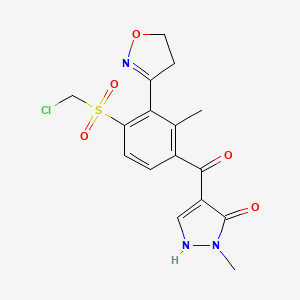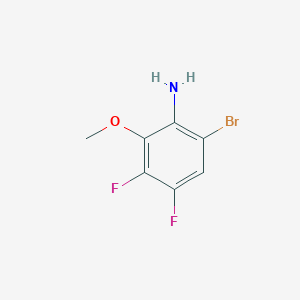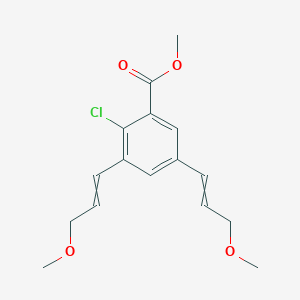
Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate is an organic compound with the molecular formula C16H19ClO4 This compound is characterized by its complex structure, which includes a benzoate core substituted with chloro and methoxyprop-1-enyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate typically involves the esterification of 2-chloro-3,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The methoxyprop-1-enyl groups are introduced through a subsequent reaction involving the appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxyprop-1-enyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzoate.
Substitution: Formation of amine or thiol-substituted benzoate derivatives.
Scientific Research Applications
Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate involves its interaction with specific molecular targets. The chloro and methoxyprop-1-enyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-bis(prop-2-ynoxy)benzoate: Similar structure but with prop-2-ynoxy groups instead of methoxyprop-1-enyl groups.
3-Chloro-2-methyl-1-propene: Contains a chloro and methyl group but lacks the benzoate core.
Uniqueness
Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate is unique due to its specific substitution pattern and the presence of both chloro and methoxyprop-1-enyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H19ClO4 |
|---|---|
Molecular Weight |
310.77 g/mol |
IUPAC Name |
methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate |
InChI |
InChI=1S/C16H19ClO4/c1-19-8-4-6-12-10-13(7-5-9-20-2)15(17)14(11-12)16(18)21-3/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
ICNZNSULLKVGOO-UHFFFAOYSA-N |
Canonical SMILES |
COCC=CC1=CC(=C(C(=C1)C(=O)OC)Cl)C=CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide](/img/structure/B13841485.png)
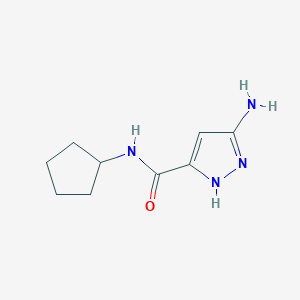
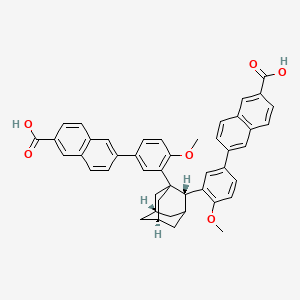
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
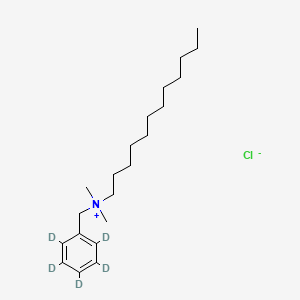
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
